molecular formula C18H20N4O2 B2632064 1-methyl-2-(4-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one CAS No. 863614-50-0

1-methyl-2-(4-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one

Cat. No. B2632064
CAS RN: 863614-50-0
M. Wt: 324.384
InChI Key: NYTHQQJEBDWUDV-UHFFFAOYSA-N
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Description

1-methyl-2-(4-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one is a useful research compound. Its molecular formula is C18H20N4O2 and its molecular weight is 324.384. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • The compound is involved in the synthesis of various heterocyclic systems, such as pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines, highlighting its utility in creating complex organic structures. This synthesis is catalyzed by 4-(N,N-dimethylamino)pyridine (DMAP) and involves several reaction steps, starting from a specific pyrrole derivative. The final products are characterized using spectral and microanalytical data, indicating the compound's importance in intricate synthetic pathways (Khashi et al., 2015).

  • It also plays a role in the synthesis of other heterocyclic systems like pyrido[1,2-a]pyrimidin-4-ones, pyrimido[1,2-b]pyridazin-4-ones, and triazolo[2,3-a]-pyrimidin-5-one, among others. This synthesis involves the use of Methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate and highlights the compound's versatility in heterocyclic chemistry (Toplak et al., 1999).

  • The compound is a key intermediate in the thermal reaction leading to stereoselective pyrroline-ring formation, which is essential for creating 2,3-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one derivatives. This process underscores its significance in constructing compounds with specific stereochemistry, which is crucial in the development of drugs with desired biological activities (Noguchi et al., 2003).

Biological Activity and Pharmacological Potential

  • The compound's structural framework is related to the synthesis of halogenated 4H-pyrido[1,2-a]pyrimidin-4-ones, which are synthesized via thermal cyclization and decarboxylation. This process and the resulting compounds highlight the potential pharmacological applications of the compound's derivatives, especially considering the biological relevance of halogenated compounds in medicinal chemistry (Molnár et al., 2009).

  • It is also crucial in synthesizing new pyrido[2,3-d]pyrimidin-5-one, pyrido[2,3-d]pyrimidin-7-one, and pyrimidino[4,5-d][1,3]oxazine derivatives, showcasing its importance in creating diverse biologically active compounds that could be potential candidates for drug discovery and development (Komkov et al., 2021).

Mechanism of Action

Target of Action

The primary target of the compound 1-methyl-2-(4-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one is the Fibroblast Growth Factor Receptor (FGFR) family . The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions .

Mode of Action

1-Methyl-2-(4-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one interacts with its targets, the FGFRs, by inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling .

Biochemical Pathways

The compound 1-methyl-2-(4-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one affects the FGFR signaling pathway . This pathway regulates organ development, cell proliferation and migration, angiogenesis, and other processes . The compound’s action results in the inhibition of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .

Pharmacokinetics

It is noted that the compound has a low molecular weight , which could potentially influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and impact its bioavailability.

Result of Action

The action of 1-methyl-2-(4-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one results in the inhibition of cell proliferation and induction of apoptosis . It also significantly inhibits the migration and invasion of cancer cells .

properties

IUPAC Name

6-methyl-5-(4-methylpiperidine-1-carbonyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c1-12-6-9-21(10-7-12)18(24)14-11-13-16(20(14)2)19-15-5-3-4-8-22(15)17(13)23/h3-5,8,11-12H,6-7,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYTHQQJEBDWUDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CC3=C(N2C)N=C4C=CC=CN4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-2-(4-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one

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